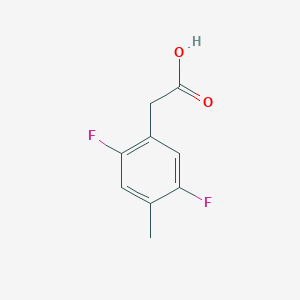

2-(2,5-Difluoro-4-methylphenyl)acetic acid

Description

2-(2,5-Difluoro-4-methylphenyl)acetic acid is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions and a methyl group at the 4 position

Properties

IUPAC Name |

2-(2,5-difluoro-4-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5-2-8(11)6(3-7(5)10)4-9(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFVKQDMWWDUPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluoro-4-methylphenyl)acetic acid typically involves the introduction of fluorine atoms and a methyl group onto the phenylacetic acid backbone. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes and the use of cheaper and more readily available reagents. The specifics of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluoro-4-methylphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The fluorine atoms and the methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(2,5-Difluoro-4-methylphenyl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used to study the effects of fluorine substitution on biological activity.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluoro-4-methylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

- 2,5-Difluorophenylacetic acid

- 4-Methylphenylacetic acid

- 2-Fluoro-4-methylphenylacetic acid

Uniqueness

2-(2,5-Difluoro-4-methylphenyl)acetic acid is unique due to the specific arrangement of fluorine atoms and the methyl group on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

2-(2,5-Difluoro-4-methylphenyl)acetic acid is an organic compound with the molecular formula C₉H₈F₂O₂ and a molecular weight of approximately 186.15 g/mol. This compound has garnered interest in pharmaceutical research due to its unique structural features, including the presence of fluorine atoms, which are known to enhance biological activity and metabolic stability. Preliminary studies indicate that this compound exhibits significant biological activity, particularly in pharmacological applications.

Chemical Structure and Properties

The unique structure of this compound is characterized by:

- Fluorination : The difluoromethyl group at positions 2 and 5 on the aromatic ring increases lipophilicity.

- Molecular Weight : 186.15 g/mol.

- Potential Applications : Investigated for anti-inflammatory and analgesic properties.

Research has suggested various mechanisms through which this compound exerts its biological effects:

- Inhibition of Prostaglandin Synthesis : Similar compounds have shown potential in inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

- Cellular Signaling Modulation : The compound may interact with specific receptors involved in pain and inflammation pathways.

Case Studies

- Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of related compounds, it was found that derivatives with similar structures exhibited significant inhibition of inflammatory markers in vitro. The potential for this compound to act similarly warrants further investigation.

- Cytotoxic Activity : Preliminary data suggest that this compound may demonstrate cytotoxic effects against certain cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the micromolar range against various cancer types, indicating potential therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis can provide insights into the relative biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2-(3-Fluoro-4-methylphenyl)acetic acid | C₉H₈F₁O₂ | Contains a single fluorine atom | Potential analgesic properties |

| 2-(2-Chloro-4-methylphenyl)acetic acid | C₉H₈ClO₂ | Chlorine substituent | Varies in biological activity |

| 2-(2-Methylphenyl)acetic acid | C₉H₁₀O₂ | Lacks fluorine | Baseline for comparison |

The dual fluorination in this compound enhances its bioactivity compared to these analogs.

Pharmacological Studies

Recent pharmacological studies have highlighted the potential of this compound in drug development:

- Anticancer Activity : In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. The mechanism involves activation of apoptotic pathways through modulation of p53 expression levels.

- Analgesic Properties : Animal models have shown that related compounds can significantly reduce pain responses, suggesting that this compound may also possess similar analgesic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.